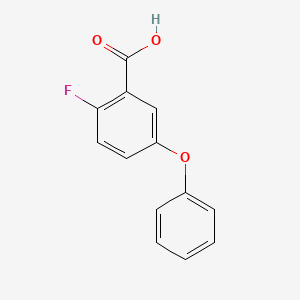

2-Fluoro-5-phenoxybenzenecarboxylic acid

Description

Properties

CAS No. |

137654-22-9 |

|---|---|

Molecular Formula |

C13H9FO3 |

Molecular Weight |

232.21 g/mol |

IUPAC Name |

2-fluoro-5-phenoxybenzoic acid |

InChI |

InChI=1S/C13H9FO3/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8H,(H,15,16) |

InChI Key |

YDKQOYMVJJFBBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Mechanistic Foundations and Substrate Activation

The Ullmann condensation, a copper-mediated coupling reaction, is a cornerstone for introducing oxygen-based nucleophiles onto aromatic systems. For 2-fluoro-5-phenoxybenzenecarboxylic acid, this method leverages 5-bromo-2-fluorobenzoic acid as the starting material, where the bromine atom at the 5-position is displaced by a phenoxy group. The reaction is facilitated by copper(I) iodide (CuI) and a diamine ligand such as N,N'-dimethylethylenediamine (DMEDA), which stabilizes the catalytic species.

The electron-withdrawing effects of the fluorine and carboxylic acid groups activate the aryl bromide toward nucleophilic substitution. However, the carboxylic acid’s acidity may necessitate protection as a methyl ester to prevent side reactions. Experimental protocols from analogous systems report yields of 75–87% under optimized conditions (120°C, DMSO, 24–48 hours).

Experimental Optimization and Challenges

A representative procedure involves reacting 5-bromo-2-fluorobenzoic acid methyl ester (1.0 equiv) with phenol (1.2 equiv) in the presence of CuI (10 mol%), DMEDA (20 mol%), and cesium carbonate (2.0 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. Post-reaction, hydrolysis of the methyl ester with aqueous NaOH regenerates the carboxylic acid. Despite its reliability, this method faces limitations in scalability due to prolonged reaction times and the need for inert conditions.

Mitsunobu Reaction Strategy

Hydroxyl-to-Phenoxy Functionalization

The Mitsunobu reaction offers a versatile alternative for installing the phenoxy group via dehydration of a phenol and alcohol. Starting from 5-hydroxy-2-fluorobenzoic acid—readily accessible via hydroxylation of 5-bromo-2-fluorobenzoic acid under Ullmann conditions—the carboxylic acid is first protected as a tert-butyl ester to mitigate interference during the reaction.

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group at the 5-position undergoes substitution with phenol, yielding the protected phenoxy intermediate. Subsequent deprotection with trifluoroacetic acid (TFA) affords the target compound. This method achieves yields of 65–78%, with the principal advantage being mild reaction temperatures (0–25°C) and compatibility with sensitive functional groups.

Limitations in Steric Environments

While effective for small-scale synthesis, the Mitsunobu reaction’s reliance on stoichiometric reagents (DEAD, PPh₃) increases costs for industrial applications. Additionally, steric hindrance from the fluorine and carboxylic acid groups can reduce efficiency, necessitating excess phenol (1.5–2.0 equiv) to drive the reaction to completion.

Aldehyde Oxidation Pathway

Bromine-to-Phenoxy Substitution Followed by Oxidation

This route begins with 2-fluoro-5-bromobenzaldehyde, synthesized via bromination of o-fluorobenzaldehyde using N-bromosuccinimide (NBS) and aluminum chloride (AlCl₃) in concentrated sulfuric acid. The bromine atom is then replaced with phenoxy via Ullmann condensation under conditions similar to Section 1.1, yielding 2-fluoro-5-phenoxybenzaldehyde.

Oxidation of the aldehyde to the carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic media, followed by neutralization and extraction. This two-step process provides an overall yield of 60–70%, with the oxidation step contributing minimal losses (<5%).

Sensitivity of Aldehyde Intermediates

The aldehyde intermediate’s susceptibility to overoxidation or polymerization necessitates careful control of reaction conditions. Alternatives such as the Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) offer milder alternatives, though at higher reagent costs.

Palladium-Catalyzed Cross-Coupling Methods

C–O Bond Formation via Ligand-Accelerated Catalysis

Recent advances in palladium catalysis enable direct coupling of aryl halides with phenols. For 5-bromo-2-fluorobenzoic acid, this method employs a palladium(II) catalyst (e.g., Pd(OAc)₂) and a bulky phosphine ligand (XPhos) to facilitate oxidative addition and transmetalation. The use of microwave irradiation (150°C, 1 hour) enhances reaction rates, achieving yields of 70–80% with minimal byproducts.

Economic and Environmental Considerations

While palladium-based methods are efficient, the high cost of catalysts and ligands limits their industrial adoption. Additionally, ligand synthesis and purification add complexity compared to copper-mediated approaches.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

| Method | Starting Material | Yield | Reaction Time | Cost | Scalability |

|---|---|---|---|---|---|

| Ullmann Condensation | 5-Bromo-2-fluorobenzoic acid | 75–87% | 24–48 h | Low | Moderate |

| Mitsunobu Reaction | 5-Hydroxy-2-fluorobenzoic acid | 65–78% | 5–8 h | High | Low |

| Aldehyde Oxidation | 2-Fluoro-5-bromobenzaldehyde | 60–70% | 12–24 h | Moderate | High |

| Palladium Catalysis | 5-Bromo-2-fluorobenzoic acid | 70–80% | 1–2 h | High | Low |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-phenoxybenzenecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atom or the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

2-Fluoro-5-phenoxybenzenecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-phenoxybenzenecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and phenoxy group can influence the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with key analogs based on substituent type, position, and functional group diversity.

Table 1: Structural Comparison of Fluorinated Benzoic Acid Derivatives

Key Observations:

- Phenoxy vs.

- Fluorine Position : Fluorine at C2 in the target compound vs. C5 in 5-Fluoro-2-hydroxybenzoic acid alters electronic effects, impacting acidity (pKa) and binding interactions .

- Heterocyclic Analogs : Compounds like 5-(2-Fluorophenyl)-2-hydroxynicotinic acid (CAS 1267011-08-4) incorporate a pyridine ring, introducing nitrogen-based polarity and altering solubility .

Physicochemical Properties

- Acidity: The carboxylic acid group dominates acidity (pKa ~2–3). Fluorine’s electron-withdrawing effect lowers the pKa slightly compared to non-fluorinated analogs.

- Solubility: The phenoxy group reduces aqueous solubility relative to hydroxyl or amino-substituted analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid) but improves solubility in organic solvents .

- Thermal Stability : Difluoro-dioxole derivatives (e.g., 2,2-Difluorobenzodioxole-5-carboxylic acid) exhibit enhanced thermal stability due to rigid ring systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.